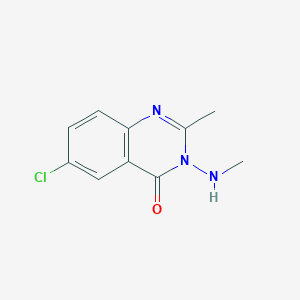

6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

60512-89-2 |

|---|---|

Molecular Formula |

C10H10ClN3O |

Molecular Weight |

223.66 g/mol |

IUPAC Name |

6-chloro-2-methyl-3-(methylamino)quinazolin-4-one |

InChI |

InChI=1S/C10H10ClN3O/c1-6-13-9-4-3-7(11)5-8(9)10(15)14(6)12-2/h3-5,12H,1-2H3 |

InChI Key |

SSVUAAUWHWSDBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1NC |

Origin of Product |

United States |

Biological Activity

Introduction

6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one, a compound with potential pharmacological significance, belongs to the quinazoline family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other therapeutic potentials.

Chemical Properties

- Molecular Formula: CHClNO

- Molecular Weight: 223.659 g/mol

- CAS Number: 60512-89-2

- LogP: 1.60460

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 223.659 g/mol |

| LogP | 1.60460 |

Biological Activities

Anticancer Activity

Quinazolines, including this compound, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Research indicates that modifications at the C-6 and C-7 positions enhance the binding affinity to EGFR, which is crucial for inhibiting tumor growth in various cancers such as breast and lung cancer .

Case Study: EGFR Inhibition

A study demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against cancer cell lines by targeting EGFR. The binding affinity of these compounds was assessed using molecular docking studies, revealing that structural modifications significantly impact their efficacy .

Antibacterial Activity

The antibacterial properties of quinazolines have also been documented. Compounds related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Activity

Research has shown that quinazoline derivatives possess anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, certain analogues demonstrated superior efficacy in reducing inflammation and pain compared to indomethacin, a commonly used NSAID .

Other Biological Activities

- Antifungal Activity: Some quinazoline derivatives exhibit antifungal properties by inhibiting fungal growth through various mechanisms.

- Antiviral Activity: Certain compounds have been evaluated for their potential against viral infections, showing activity against HIV and other viruses.

- Analgesic and Anticonvulsant Activities: Studies indicate that some derivatives provide pain relief and anticonvulsant effects similar to established medications .

This compound represents a promising compound within the quinazoline class with a broad spectrum of biological activities. Its potential as an anticancer agent through EGFR inhibition, along with antibacterial and anti-inflammatory properties, underscores its significance in medicinal chemistry. Further research is warranted to explore its therapeutic applications and optimize its pharmacological profile.

References

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives, including 6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one, have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study: Antitumor Activity

A study demonstrated that synthesized quinazoline derivatives exhibited potent antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds were determined, highlighting their effectiveness in targeting cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of bacterial strains. The compound has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria.

Case Study: Synthesis and Evaluation

In a study focused on synthesizing novel quinazoline derivatives, researchers found that modifications at the 2-position of the quinazoline ring significantly affected antimicrobial activity. Compounds derived from 6-chloroquinazolin-4(3H)-one demonstrated varying degrees of inhibition against Pseudomonas aeruginosa, indicating the importance of structural variations in enhancing efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has also been a subject of research. Compounds similar to this compound have been investigated for their ability to reduce inflammation in various models.

Case Study: In Vivo Studies

A specific study reported the synthesis of new quinazolinone derivatives that exhibited significant anti-inflammatory activity in animal models. The results indicated that certain substitutions on the quinazoline scaffold could enhance anti-inflammatory effects, suggesting a pathway for developing more effective therapeutic agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups to optimize biological activity.

General Synthetic Procedure

A common synthetic route includes starting from o-anthranilic acid, which is treated with chloromethyl compounds to yield the desired quinazoline structure. This method has been refined to improve yields and reduce reaction times .

Data Table: Biological Activities

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula C₁₀H₁₀ClN₃O.

Key Observations:

- Substituent Effects on Melting Points: Bulky or polar groups (e.g., 4-nitrobenzylideneamino in 4c) increase melting points due to enhanced intermolecular interactions .

- Electronic Modifications : Electron-withdrawing groups (e.g., trifluoromethyl in 39a) improve binding affinity in hydrophobic pockets of biological targets .

- Bioactivity Trends: Amino vs. Triazole Moieties: The triazole group in 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one enhances cytotoxicity, likely through hydrogen bonding and π-π stacking .

Preparation Methods

Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one

The foundational step involves cyclocondensation of 6-chloro-2-methylanthranilic acid with thioacetamide under thermal conditions. As demonstrated in analogous syntheses, this reaction proceeds via nucleophilic attack of the anthranilate amino group on the thiocarbonyl carbon of thioacetamide, followed by cyclodehydration (Scheme 1).

Reaction conditions :

Critical to success is the use of anhydrous conditions to prevent hydrolysis of the thiourea intermediate. The methyl group at position 2 originates from thioacetamide’s acetyl moiety, while the 6-chloro substituent is inherited directly from the anthranilic acid precursor.

Installation of the 3-Methylamino Group

Direct N-Methylation of Quinazolin-4(3H)-one

The 3-position’s secondary amine (NH) in 6-chloro-2-methylquinazolin-4(3H)-one undergoes alkylation using methyl iodide in the presence of a strong base. This two-step process (Scheme 2) ensures selective mono-methylation:

-

Deprotonation : Potassium carbonate or sodium hydride in DMF deprotonates the NH group, generating a nucleophilic amide ion.

-

Alkylation : Methyl iodide reacts with the amide ion, delivering the methyl group via SN2 mechanism.

Optimized parameters :

Excess methyl iodide must be avoided to prevent quaternization of the nitrogen. Chromatographic purification is typically required to separate mono- and di-methylated byproducts.

Alternative Synthetic Pathways

Reductive Amination of 3-Aminoquinazolinone

An alternative route involves synthesizing 6-chloro-2-methyl-3-aminoquinazolin-4(3H)-one followed by reductive amination with formaldehyde. This method, adapted from hydrazine-based protocols, utilizes sodium cyanoborohydride to reduce the imine intermediate:

Procedure :

-

Condense 3-aminoquinazolinone with formaldehyde in methanol.

-

Reduce the Schiff base with NaBH3CN at pH 5–6.

-

Isolate product via acid-base extraction.

Advantages :

Optimization and Scalability Considerations

Chlorination Strategies

While the 6-chloro substituent is ideally introduced via the anthranilic acid precursor, late-stage chlorination using POCl3 has been explored. However, this method suffers from poor regioselectivity, often producing 5- and 7-chloro isomers. Directed ortho-metalation (DoM) using lithium hexamethyldisilazide (LiHMDS) offers improved control but requires cryogenic conditions.

Solvent and Catalyst Effects

-

Cyclization : Polar aprotic solvents (DMF, DMA) accelerate ring closure but may promote side reactions. Ethanol balances reactivity and selectivity.

-

Methylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Analytical Characterization

Synthetic intermediates and final products are validated using spectral techniques:

6-Chloro-2-methylquinazolin-4(3H)-one :

6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one :

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with substituted anthranilic acid derivatives or benzoxazinones. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, ethanol) enhance reaction kinetics and regioselectivity .

- Temperature control : Optimal yields are achieved at reflux conditions (e.g., 80–100°C) to balance reactivity and decomposition .

- Microwave-assisted synthesis : Reduces reaction time by 60–70% compared to conventional heating, with yields improving from ~65% to >85% under optimized power settings (300–500 W) .

Q. How is the molecular structure of this compound characterized, and what techniques are employed?

- Methodological Answer : Structural elucidation relies on:

- X-ray crystallography : Resolves fused quinazoline rings, chloro-substituent positions, and methylamino group orientation (e.g., torsion angles <5°) .

- NMR spectroscopy : NMR confirms methylamino protons at δ 2.8–3.1 ppm, while NMR identifies carbonyl signals at ~170 ppm .

- Mass spectrometry : ESI-MS typically shows [M+H] peaks at m/z 264.1 ± 0.5 .

Q. What biological activities have been reported for this compound, and what assays are typically used?

- Methodological Answer : Reported activities include:

- Antioxidant properties : Evaluated via DPPH radical scavenging assays (IC ~25–40 μM), comparable to ascorbic acid controls .

- Antimicrobial activity : Tested using broth microdilution (MIC ~8–32 μg/mL against S. aureus and E. coli) .

- Antitumor potential : Screened via MTT assays (IC ~10–50 μM in HeLa and MCF-7 cell lines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthesis yields when using conventional vs. microwave-assisted methods?

- Methodological Answer : Contradictions arise from varying reaction parameters. To validate protocols:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., power, solvent volume, irradiation time). For example, microwave reactions in ethanol at 400 W for 10 minutes yield >90% purity, while conventional heating requires 6 hours at 80°C .

- Kinetic studies : Monitor intermediates via HPLC to identify rate-limiting steps (e.g., cyclization vs. substitution) .

Q. What strategies are recommended for designing derivatives to enhance antitumor activity while minimizing toxicity?

- Methodological Answer : Focus on:

- Functional group modifications : Introduce pyridazinylthio or benzimidazolemethylthio moieties to improve DNA intercalation (e.g., derivative 221 in Scheme 70 shows 5× higher potency than parent compound) .

- Toxicity screening : Use in vitro hepatocyte models (e.g., HepG2) and in vivo zebrafish assays to prioritize compounds with LD >100 μM .

- Structure-Activity Relationship (SAR) : Correlate electron-withdrawing groups (e.g., -Cl, -I) with apoptosis induction via caspase-3 activation assays .

Q. How do solvent polarity and reaction pH influence the regioselectivity of substituents in quinazolinone derivatives?

- Methodological Answer : Regioselectivity is pH- and solvent-dependent:

- Polar aprotic solvents (DMF, DMSO) : Favor N-methylation at position 3 via SN2 mechanisms (yield >80%) .

- Acidic conditions (pH 4–6) : Promote chloro-substitution at position 6 via electrophilic aromatic substitution .

- Alkaline conditions (pH 8–10) : Shift reactivity to position 2, forming thioether derivatives with NaSH .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- GHS compliance : Use PPE (gloves, goggles) due to acute toxicity (Category 4, H302) and skin irritation (Category 2) .

- First-aid measures : For inhalation, move to fresh air; for skin contact, wash with 0.1 M sodium thiosulfate .

Data Contradiction Analysis

Q. Why do antioxidant assays report variable IC50_{50}50 values for structurally similar quinazolinones?

- Methodological Answer : Variability stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.